

4'-Hydroxy Pyrimethanil-d4: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 4'-Hydroxy Pyrimethanil-d4

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This technical guide provides an in-depth overview of the chemical properties, metabolic pathways, and analytical methodologies related to **4'-Hydroxy Pyrimethanil-d4**. This deuterated metabolite of the fungicide Pyrimethanil is a critical tool in metabolic studies, environmental analysis, and human exposure monitoring.

Core Chemical Properties

4'-Hydroxy Pyrimethanil-d4 is the isotopically labeled form of 4'-Hydroxy Pyrimethanil, a major metabolite of the anilinopyrimidine fungicide Pyrimethanil.[1][2] The incorporation of four deuterium atoms on the phenyl ring provides a stable isotopic signature, making it an ideal internal standard for quantitative analysis by mass spectrometry.[3]

Table 1: Chemical and Physical Properties of **4'-Hydroxy Pyrimethanil-d4**

Property	Value	Source(s)
Chemical Name	2-(4-Hydroxyanilino-d4)-4,6-dimethylpyrimidine	[1][4]
Synonyms	4-[(4,6-Dimethyl-2-pyrimidinyl)amino]phenol-d4	[1][4]
CAS Number	1794897-91-8	[4]
Unlabeled CAS Number	81261-84-9	[2]
Molecular Formula	C ₁₂ H ₉ D ₄ N ₃ O	[1][5]
Molecular Weight	219.28 g/mol	[1]
Appearance	Off-White Solid	
Purity	>95%	[4]
Storage Temperature	2-8°C	

Metabolic Pathway of Pyrimethanil

Pyrimethanil is extensively metabolized in various organisms, including mammals, plants, and soil microorganisms.[2][6] The primary metabolic pathway involves the oxidation of the pyrimethanil molecule.[2][7] A major biotransformation is the aromatic oxidation of the phenyl ring to form 4'-Hydroxy Pyrimethanil.[2] This metabolite is then often conjugated with glucuronic acid or sulfate before excretion.[2] In humans, after oral exposure, about 80% of the pyrimethanil dose is recovered as 4'-Hydroxy Pyrimethanil in the urine.[8]



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Caption: Metabolic pathway of Pyrimethanil to 4'-Hydroxy Pyrimethanil and subsequent conjugation for excretion.

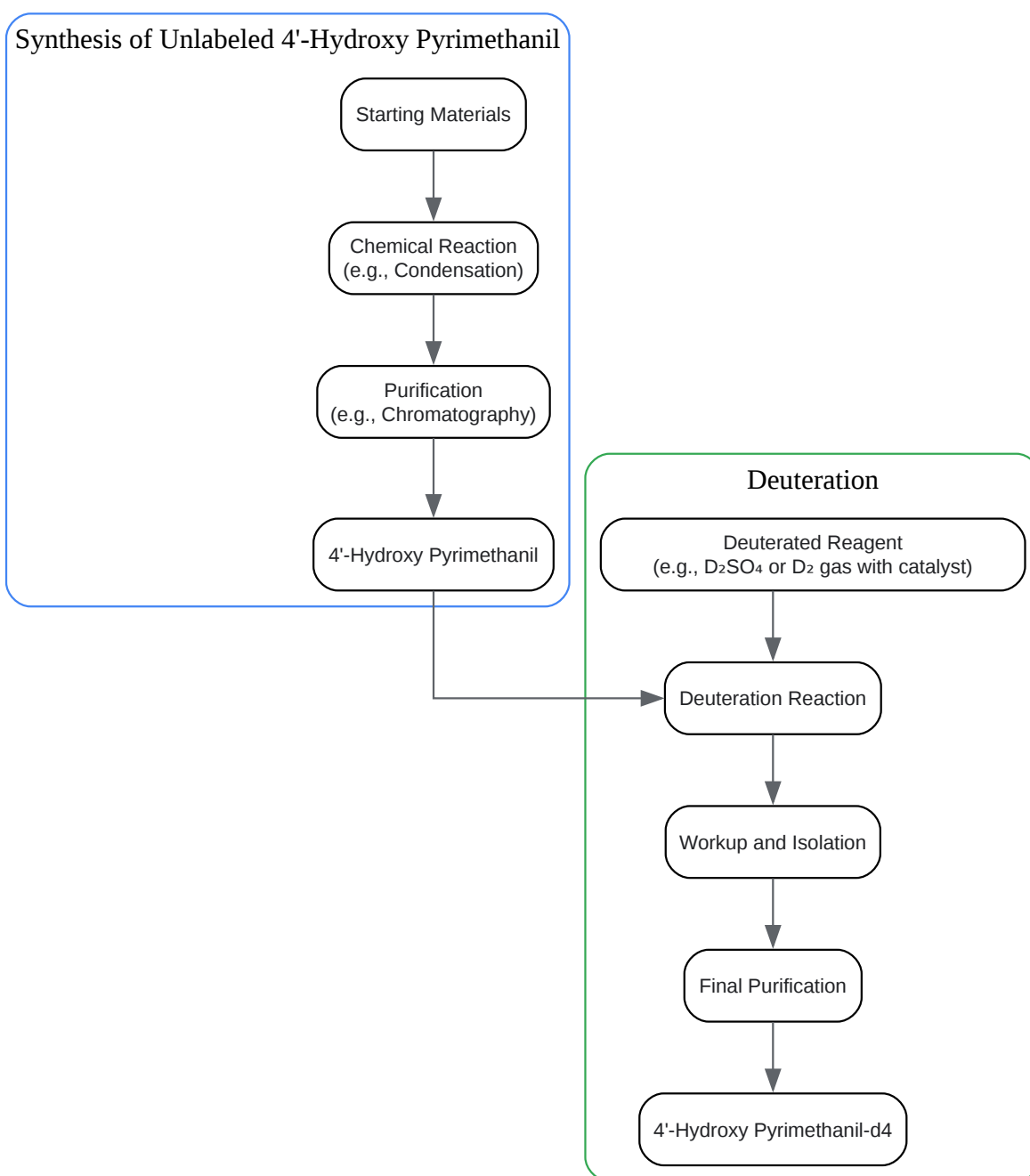
Experimental Protocols

Synthesis and Deuteration

A specific, detailed synthesis protocol for **4'-Hydroxy Pyrimethanil-d4** is not readily available in the public domain. However, a plausible synthetic route can be devised based on the synthesis of unlabeled 4-hydroxy-2-pyridone derivatives and general methods for deutrating aromatic compounds. One potential approach involves the base-mediated condensation of appropriate precursors to form the core structure, followed by a deuteration step.^[9]

A general method for introducing deuterium onto an aromatic ring is through electrophilic aromatic substitution using a deuterated acid, such as D₂SO₄.^[10] Transition metal-catalyzed hydrogen isotope exchange (HIE) is another effective method for deuterium incorporation.^[10]

Proposed Experimental Workflow for Deuteration:



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Caption: A generalized workflow for the synthesis and deuteration of 4'-Hydroxy Pyrimethanil.

Analytical Methodology: QuEChERS and LC-MS/MS

The quantitative analysis of **4'-Hydroxy Pyrimethanil-d4**, often in complex matrices such as fruits, vegetables, and biological fluids, is typically performed using a combination of QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).^{[3][7]}

QuEChERS Sample Preparation Protocol (Adapted from a general method for pesticide residues):^{[11][7]}

- Homogenization: Homogenize 10-15 g of the sample (e.g., fruit, vegetable).
- Extraction:
 - Place a 10 g subsample into a 50 mL centrifuge tube.
 - Add 10 mL of acetonitrile (with 1% acetic acid).
 - Add an appropriate amount of **4'-Hydroxy Pyrimethanil-d4** as an internal standard.
 - Shake vigorously for 1 minute.
 - Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate) and shake for another minute.^[11]
- Centrifugation: Centrifuge at ≥ 1,500 rcf for 5 minutes.
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
 - Transfer an aliquot of the supernatant (e.g., 6 mL) to a d-SPE tube containing a sorbent mixture (e.g., primary secondary amine (PSA), C18, and MgSO₄).
 - Vortex for 30 seconds.
- Final Centrifugation: Centrifuge for 5 minutes.
- Analysis: The supernatant is ready for LC-MS/MS analysis.

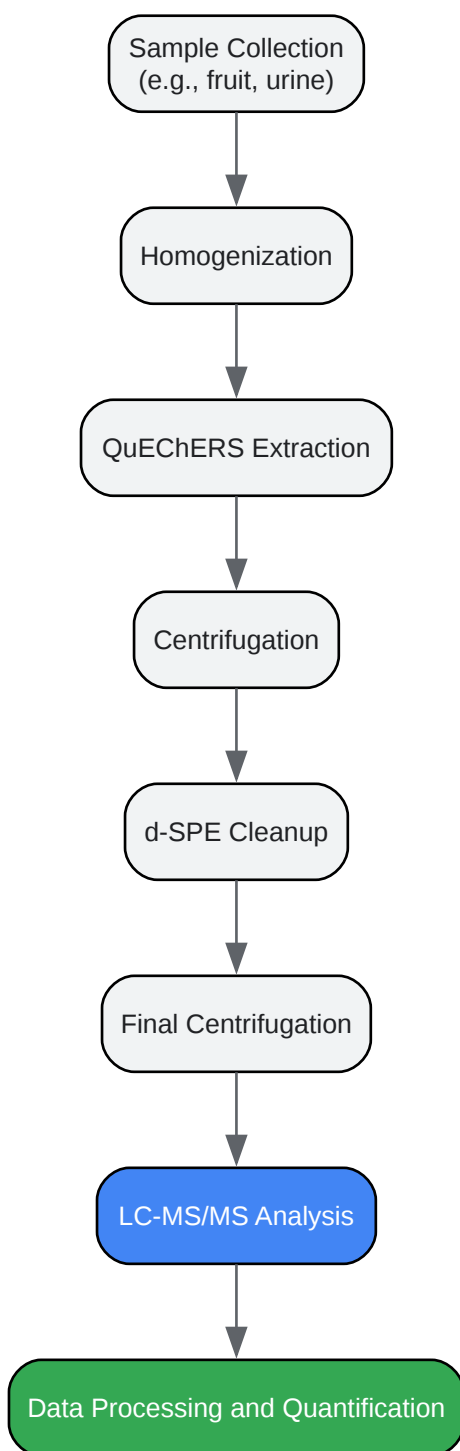
LC-MS/MS Instrumental Analysis:

The analysis is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

Table 2: Example LC-MS/MS Parameters for Pyrimethanil and Metabolites

Parameter	Setting
LC Column	C18 reverse-phase column
Mobile Phase	Gradient of water with formic acid and acetonitrile
Ionization Mode	Electrospray Ionization (ESI), Positive
Acquisition Mode	Scheduled Multiple Reaction Monitoring (MRM)
MRM Transitions	Specific precursor-to-product ion transitions for 4'-Hydroxy Pyrimethanil and 4'-Hydroxy Pyrimethanil-d4 need to be determined.
Injection Volume	5-10 μ L
Flow Rate	0.3-0.5 mL/min

Note: These are general parameters and should be optimized for the specific instrument and application.



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